3-Oxopiperazine-1-carboximidamide hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Evaluation of Piperazine Derivatives
Research on 2-oxopiperazine derivatives, which are structurally related to 3-oxopiperazine-1-carboximidamide hydrochloride, shows promising applications in inhibiting platelet aggregation. These derivatives, particularly compound 12c (TAK-024), demonstrate potential in the clinical treatment of thrombotic diseases due to their potent inhibitory effect on platelet aggregation and minimal side effects on bleeding time (Kitamura et al., 2001).
Solid-Phase Synthesis of Piperazine Derivatives
The first studies on the solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines, closely related to 3-oxopiperazine-1-carboximidamide hydrochloride, suggest a novel methodology for synthesizing these compounds. This approach could be significant for producing diastereomerically pure 2-oxopiperazine, useful in various pharmacological applications (Khan et al., 2002).
Mimetics of Peptide β-Turn
Bicyclic piperazines, including 5-oxopiperazine-2-carboxamides, are shown to mimic peptide β-turns and serve as high-Fsp3 cores in drug design. This research highlights the versatility of piperazine derivatives in mimicking essential protein structures, which could be relevant to 3-oxopiperazine-1-carboximidamide hydrochloride (Usmanova et al., 2018).
Conformational Analysis of Tetrapeptide Analogues
Studies on 2-oxopiperazine-containing tetrapeptide analogues reveal their potential in presenting an inverse gamma-turn conformation. This finding suggests the importance of 2-oxopiperazines in peptidomimetic design and could relate to the structural and functional attributes of 3-oxopiperazine-1-carboximidamide hydrochloride (Pohlmann et al., 2009).
Insecticidal Activity of Piperazine Compounds
Dihydropiperazine derivatives exhibit significant insecticidal activity. This research shows the utility of such compounds in agriculture and pest control, implying possible broader applications for 3-oxopiperazine-1-carboximidamide hydrochloride (Samaritoni et al., 2003).
properties
IUPAC Name |
3-oxopiperazine-1-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.ClH/c6-5(7)9-2-1-8-4(10)3-9;/h1-3H2,(H3,6,7)(H,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDUFEWPGPGTFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxopiperazine-1-carboximidamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.